![molecular formula C18H21N3O B7638847 4-amino-N-(9-ethylcarbazol-3-yl)butanamide](/img/structure/B7638847.png)
4-amino-N-(9-ethylcarbazol-3-yl)butanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-amino-N-(9-ethylcarbazol-3-yl)butanamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential in various applications. This compound is primarily used in the development of drugs that target specific biological pathways, making it an important tool for researchers in the field of medicine and biochemistry. In
Wirkmechanismus
The mechanism of action of 4-amino-N-(9-ethylcarbazol-3-yl)butanamide is primarily related to its ability to inhibit specific biological pathways. For example, it has been shown to inhibit the activity of EGFR, which is a key regulator of cell growth and division. Additionally, this compound has been shown to inhibit the activity of certain enzymes that are involved in the growth and proliferation of cancer cells.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are primarily related to its ability to inhibit specific biological pathways. For example, it has been shown to inhibit the growth and proliferation of cancer cells, which can lead to the development of new cancer treatments. Additionally, this compound has been shown to have anti-inflammatory properties, which can be beneficial in the treatment of various inflammatory diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 4-amino-N-(9-ethylcarbazol-3-yl)butanamide in lab experiments is its ability to selectively target specific biological pathways. This makes it an important tool for researchers who are studying the mechanisms of various diseases and developing new treatments. However, one of the main limitations of this compound is its potential toxicity, which can limit its use in certain experiments.
Zukünftige Richtungen
There are many potential future directions for research involving 4-amino-N-(9-ethylcarbazol-3-yl)butanamide. One potential direction is the development of new drugs that target specific biological pathways, such as EGFR. Additionally, this compound could be studied further for its potential in the treatment of various diseases, such as cancer and inflammatory diseases. Finally, further research could be conducted to determine the potential toxicity of this compound and to develop methods for mitigating its toxicity in lab experiments.
Synthesemethoden
The synthesis of 4-amino-N-(9-ethylcarbazol-3-yl)butanamide involves the reaction of 9-ethylcarbazole-3-carboxylic acid with 4-aminobutanoyl chloride in the presence of a catalyst. This reaction results in the formation of the desired compound, which can be purified using various techniques such as column chromatography or recrystallization.
Wissenschaftliche Forschungsanwendungen
4-amino-N-(9-ethylcarbazol-3-yl)butanamide has been extensively studied for its potential in various scientific research applications. One of the most significant applications of this compound is in the development of drugs that target specific biological pathways. For example, it has been used in the development of drugs that target the epidermal growth factor receptor (EGFR), which is a key regulator of cell growth and division. Additionally, this compound has been studied for its potential in the treatment of cancer, as it has been shown to inhibit the growth of cancer cells in vitro.
Eigenschaften
IUPAC Name |
4-amino-N-(9-ethylcarbazol-3-yl)butanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O/c1-2-21-16-7-4-3-6-14(16)15-12-13(9-10-17(15)21)20-18(22)8-5-11-19/h3-4,6-7,9-10,12H,2,5,8,11,19H2,1H3,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NIEPTZQICPURNI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C=C(C=C2)NC(=O)CCCN)C3=CC=CC=C31 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.